molecular formula C8H10ClN5 B1421960 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1255147-44-4

6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1421960
CAS No.: 1255147-44-4
M. Wt: 211.65 g/mol
InChI Key: BOSRHAZBAVIABA-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1255147-44-4) is a pyrazolo[3,4-d]pyrimidine derivative synthesized via regioselective nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . Its structure, confirmed by X-ray crystallography, NMR, and IR spectroscopy, features a chloromethyl group at position 6 and methyl substituents at N1 and N4 .

Properties

IUPAC Name

6-(chloromethyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5/c1-10-7-5-4-11-14(2)8(5)13-6(3-9)12-7/h4H,3H2,1-2H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSRHAZBAVIABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C=NN(C2=NC(=N1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Substitution of Chloromethyl Precursors

Method Overview:
The most widely reported approach involves the nucleophilic substitution of a chloromethyl-substituted pyrimidine derivative with methylamine. This method is characterized by high regioselectivity and yields, utilizing mild reaction conditions.

Key Reaction:

  • Starting material: 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • Nucleophile: Methylamine
  • Solvent: Tetrahydrofuran (THF)
  • Conditions: Room temperature, inert atmosphere

Reaction Pathway:
The methylamine attacks the chloromethyl group, replacing the chloride with a methylamino group, resulting in the target compound.

Research Findings:

  • Ogurtsov and Rakitin (2021) demonstrated that this nucleophilic substitution proceeds with high regioselectivity, producing the desired compound with a yield of approximately 71% under optimized conditions.
  • The structure was confirmed through spectroscopic techniques, including NMR, IR, and high-resolution mass spectrometry.

Synthesis via Multi-step Pathways Involving Pyrimidinone Intermediates

Method Overview:
Alternative routes involve the synthesis of pyrimidinone derivatives followed by functionalization to introduce the chloromethyl and amino groups.

Key Steps:

  • Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine via chlorination of precursor heterocycles.
  • Reaction with methylamine to produce the target compound.

Research Findings:

  • The synthesis of pyrimidinone intermediates from 5-amino-1H-pyrazole-4-carbonitriles, followed by chlorination with POCl₃, has been documented as an effective route.
  • A shorter and more efficient pathway involves the reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile, leading to pyrimidinone derivatives with yields up to 83%.

Direct Chloromethylation Followed by Amine Substitution

Method Overview:
This approach involves the direct chloromethylation of the heterocyclic core, followed by nucleophilic substitution with methylamine.

Key Steps:

  • Chloromethylation using formaldehyde and hydrochloric acid or other chloromethylating agents.
  • Subsequent reaction with methylamine to replace the chloromethyl group.

Research Findings:

  • This method offers a route to functionalize the heterocycle at the chloromethyl position selectively, although specific reaction conditions and yields vary depending on the reagents and solvents used.

Data Summary Table

Preparation Method Starting Material Key Reagents Reaction Conditions Yield Notes
Nucleophilic substitution 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Methylamine THF, room temperature ~71% High regioselectivity, confirmed by spectroscopic analysis
Multi-step synthesis 5-amino-1H-pyrazole-4-carbonitrile derivatives POCl₃, chloroacetonitrile Reflux, various solvents Up to 83% Efficient route, yields depend on intermediates
Direct chloromethylation Heterocyclic core Formaldehyde, HCl Acidic conditions Variable Requires careful control of chloromethylation conditions

Notes on Reaction Optimization and Analytical Confirmation

  • Reaction Conditions: Typically conducted at room temperature or reflux, with inert solvents such as THF or dioxane to ensure high yields.
  • Spectroscopic Validation: Structures are confirmed via NMR (¹H and ¹³C), IR, and high-resolution mass spectrometry, ensuring the correct substitution pattern and purity.
  • Yield Considerations: The nucleophilic substitution method offers a straightforward, high-yield approach suitable for scale-up, while multi-step pathways provide versatility for derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with potential biological activities .

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the compound's potential as an epidermal growth factor receptor inhibitor (EGFRI).

  • Mechanism of Action : The compound exhibits anti-proliferative activity against various cancer cell lines. For instance, a study demonstrated that derivatives of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine showed significant inhibition of cell proliferation in A549 and HCT-116 cancer cells with IC50 values indicating strong efficacy (8.21 µM for A549 and 19.56 µM for HCT-116) .
  • Molecular Docking Studies : Molecular docking analyses have confirmed that these compounds effectively bind to the ATP-binding site of EGFR, which is crucial for their inhibitory action .
CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56
12bEGFR WT0.016
12bEGFR T790M0.236

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties.

  • Synthesis of Derivatives : Research has shown that various derivatives can be synthesized from this compound, which exhibit promising antibacterial and antifungal activities .
  • Case Studies : In one study, derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.
DerivativeBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12

Synthesis and Structural Modifications

The synthesis of this compound involves several steps:

  • Starting Material : The synthesis begins with a dichloro derivative which undergoes nucleophilic substitution with methylamine.
  • Regioselectivity : The reaction is highly selective for the formation of the desired product without significant by-products .
  • Characterization : The resulting compounds are characterized using NMR spectroscopy and X-ray diffraction to confirm their structures .

Conclusion and Future Directions

The applications of this compound in cancer therapy and antimicrobial research highlight its potential as a valuable compound in medicinal chemistry. Ongoing research is likely to uncover additional therapeutic uses and optimize its pharmacological profile.

Future studies should focus on:

  • Expanding the library of derivatives to explore structure-activity relationships.
  • Conducting in vivo studies to assess the efficacy and safety profiles of these compounds.
  • Investigating potential combinations with existing therapies to enhance treatment outcomes.

This compound represents a promising avenue for drug discovery within the pyrazolo[3,4-d]pyrimidine class, warranting further investigation into its diverse applications in medicine.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Key Observations :

  • The chloromethyl group in the target compound enhances reactivity for further derivatization compared to chloro or methylthio groups .
  • mTOR inhibitors like OSI-027 feature extended hydrophobic groups for kinase domain interaction, achieving nanomolar IC₅₀ values .

Key Observations :

  • The target compound’s synthesis emphasizes regioselectivity , avoiding competing substitutions at position 6 .
  • Chlorination is a common step for introducing reactive sites (e.g., 4-Cl in ), enabling subsequent derivatization.

Key Observations :

  • The target compound’s chloromethyl group positions it as a precursor for bioactive molecules but requires further functionalization for direct activity .
  • OSI-027 demonstrates how strategic substitution (e.g., aryl groups) enhances kinase selectivity and potency .

Physicochemical and Crystallographic Properties

Property Target Compound N,1-Dimethyl derivative 6-Chloro-N-(3,4-dimethylphenyl)
Melting Point Not reported Not reported Not reported
Crystal System Monoclinic N/A N/A
Space Group P2₁/c N/A N/A
Density 1.498 g/cm³ N/A N/A
Solubility Likely low (chloromethyl group) Higher (simpler structure) Low (bulky aryl group)

Key Observations :

  • The target compound’s monoclinic crystal structure (space group P2₁/c) confirms its planar pyrazolo[3,4-d]pyrimidine core .
  • Bulky substituents (e.g., 3,4-dimethylphenyl in ) reduce solubility, impacting bioavailability.

Biological Activity

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

The pyrazolo[3,4-d]pyrimidine scaffold has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific compound in focus, this compound, is characterized by its unique chloromethyl and dimethyl substitutions which may enhance its biological efficacy.

2. Synthesis and Characterization

The synthesis of this compound involves the nucleophilic substitution of the chloromethyl group with methylamine. The reaction conditions typically include the use of tetrahydrofuran (THF) as a solvent at room temperature. The product is characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography to confirm its structure and purity .

3.1 Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. For instance, studies have reported that related compounds in this class demonstrated significant activity against both gram-positive and gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli2 µg/mL
This compoundEnterococcus faecalisTBD

3.2 Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. The IC50 values for COX inhibition have been reported to be comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of COX Enzymes by Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCOX EnzymeIC50 (µM)
Compound CCOX-1TBD
Compound DCOX-2TBD
This compoundCOX-2TBD

4. Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as chloromethyl enhances the biological activity of pyrazolo[3,4-d]pyrimidines. Modifications at the 6-position have been shown to significantly affect both the potency and selectivity of these compounds against various biological targets .

5. Case Studies

Several case studies illustrate the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Case Study 1 : A derivative similar to this compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential use in treating resistant infections.
  • Case Study 2 : In vivo studies involving carrageenan-induced paw edema models showed that certain derivatives exhibited anti-inflammatory effects comparable to indomethacin, further supporting their therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and what reaction conditions are critical?

The compound is synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Reacting pyrazolo[3,4-d]pyrimidine precursors with chloromethylating agents (e.g., alkyl halides) under dry acetonitrile or dichloromethane at reflux temperatures .
  • Critical conditions: Anhydrous solvents, controlled temperature (60–80°C), and inert atmosphere to prevent side reactions. Purification involves recrystallization from acetonitrile or ethanol to achieve high yields (>70%) .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

  • IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C–Cl bonds at ~650 cm⁻¹) .
  • ¹H NMR : Key signals include methyl groups (δ 2.5–3.0 ppm) and pyrazolo[3,4-d]pyrimidine protons (δ 8.0–8.5 ppm). Integration confirms substitution patterns .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (C₈H₁₀ClN₅, 211.65 g/mol) .

Q. What purification techniques are effective for isolating this compound?

  • Recrystallization : Acetonitrile or ethanol are preferred solvents due to moderate solubility and high purity outcomes .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) resolves byproducts from chloromethylation .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation?

  • 2D NMR (e.g., COSY, HSQC) : Resolves overlapping signals in complex aromatic regions .
  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry. For example, SHELXL refinement () resolves bond angles and torsion angles in the pyrazolo[3,4-d]pyrimidine core .
  • Comparative analysis : Cross-referencing with analogs (e.g., Ogurtsov’s 2021 data) identifies deviations caused by substituent effects .

Q. What strategies are used to evaluate the compound’s biological activity, such as kinase inhibition?

  • In vitro kinase assays : Measure IC₅₀ values against target kinases (e.g., RET kinase) using ATP-competitive binding protocols. Compound 7a () showed IC₅₀ < 100 nM in RET inhibition .
  • Cell-based assays : Assess downstream signaling (e.g., ERK1/2 phosphorylation in MCF-7 cells) to confirm functional activity .
  • Selectivity profiling : Test against kinase panels (e.g., 50+ kinases) to identify off-target effects .

Q. What are the challenges in achieving regioselectivity during synthesis, and how are they mitigated?

  • Aza-Wittig cyclization : Controls regioselectivity by directing substituents to the 3- or 4-position of the pyrimidine ring .
  • Dimroth rearrangement : Adjusts reaction pH (e.g., acidic vs. basic conditions) to favor desired regioisomers .
  • Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics (e.g., 10 min vs. 24 hr) .

Q. How does the chloromethyl group influence the compound’s reactivity and derivatization potential?

  • Nucleophilic substitution : The chloromethyl group reacts with amines, thiols, or alkoxides to form prodrugs or conjugates .
  • Stability considerations : Hydrolysis to hydroxymethyl derivatives under aqueous conditions requires anhydrous storage .
  • Derivatization examples : Reaction with piperazine derivatives () generates urea/thiourea analogs for SAR studies .

Q. What crystallographic methods are employed to determine the compound’s solid-state structure?

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–Cl: ~1.73 Å) and dihedral angles in the pyrazolo[3,4-d]pyrimidine core .
  • SHELXTL software : Refines hydrogen bonding networks (e.g., N–H···N interactions) and packing motifs .
  • Crystallization solvents : Acetonitrile yields high-quality crystals due to low polarity and slow evaporation rates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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